1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one
Description
1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone linked to a 4-methylpiperidine moiety and a 5-(3-nitrophenyl)furan-2-yl group. Its structural uniqueness arises from the combination of a nitro-substituted aromatic system, a furan heterocycle, and a tertiary amine (4-methylpiperidine), which collectively influence its physicochemical and biological properties.
Properties
CAS No. |
853330-16-2 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C19H22N2O4/c1-14-9-11-20(12-10-14)19(22)8-6-17-5-7-18(25-17)15-3-2-4-16(13-15)21(23)24/h2-5,7,13-14H,6,8-12H2,1H3 |
InChI Key |
HGYYPZZXHBUCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is a chemical compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a furan ring, a nitrophenyl group, and a piperidine moiety, contributing to its unique properties.
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
- IUPAC Name : 1-(4-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one
- SMILES : CC1CCN(CC1)C(=O)CCc2ccc(o2)c3cccc(c3)N+=O
Structural Characteristics
The structural representation of the compound reveals the arrangement of atoms and the functional groups involved:
| Atom Count | Element |
|---|---|
| 19 | Carbon (C) |
| 22 | Hydrogen (H) |
| 2 | Nitrogen (N) |
| 4 | Oxygen (O) |
This molecular structure is crucial for understanding its biological interactions and mechanisms of action.
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. The compound is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
Research has demonstrated various aspects of the biological activity of this compound:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some investigations have shown that it may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens.
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparisons
Key Observations:
Substituent Effects :
- Nitro Group Position : The target compound’s 3-nitrophenyl group contrasts with the 2- or 4-nitro derivatives in other compounds. Para-nitro substitution (e.g., in compound 21-1) correlates with higher receptor-binding potency (EC₅₀ = 7.12–14.46 nM), while meta-nitro may alter steric or electronic interactions .
- Chlorophenyl vs. Nitrophenyl : Chlorine substitution (e.g., in ME-3 or ’s compound) often enhances antifungal activity but may reduce solubility compared to nitro groups .
The target compound’s saturated propan-1-one linker may reduce reactivity but improve metabolic stability . Piperidine vs. 4-Methylpiperidine: The 4-methyl group in the target compound likely increases lipophilicity and CNS penetration compared to unsubstituted piperidine () or morpholine derivatives () .
Heterocyclic Variations: Furan vs. Pyrazoline: Pyrazoline-containing analogs (ME-1 to ME-6) show distinct TLC mobility (Rf = 0.38–0.45) and NMR shifts (δ 4.81–4.84 for methylene groups), but their hydrazinyloxy side chains may confer different toxicity profiles compared to the target compound’s simpler propanone chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
